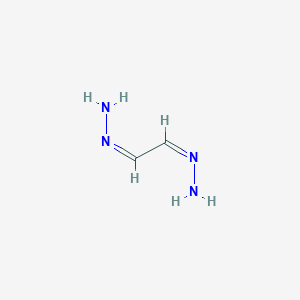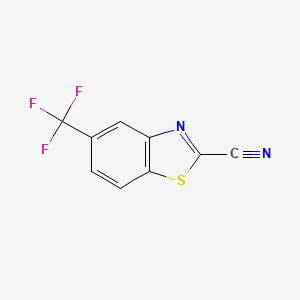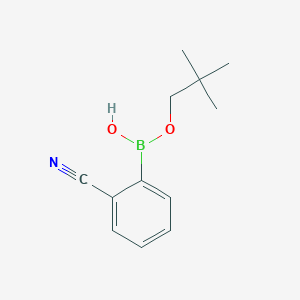
(2-Cyanophenyl)-(2,2-dimethylpropoxy)borinic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Cyanophenylboronic acid neopentyl ester is an organoboron compound with the molecular formula C12H14BNO2. It is a boronic ester derivative, which is commonly used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This compound is known for its stability and reactivity, making it a valuable reagent in various chemical transformations.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyanophenylboronic acid neopentyl ester typically involves the reaction of 2-cyanophenylboronic acid with neopentyl alcohol in the presence of a dehydrating agent. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the boronic ester. Common dehydrating agents include molecular sieves or anhydrous magnesium sulfate.
Industrial Production Methods
Industrial production of 2-Cyanophenylboronic acid neopentyl ester follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Cyanophenylboronic acid neopentyl ester undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This is the most common reaction, where the boronic ester reacts with aryl or vinyl halides in the presence of a palladium catalyst to form carbon-carbon bonds.
Oxidation: The boronic ester can be oxidized to form phenols or other oxygen-containing compounds.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene or DMF) are commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide or sodium perborate are used.
Substitution: Various nucleophiles can be used depending on the desired substitution product.
Major Products Formed
Suzuki-Miyaura Coupling: Biaryl compounds or styrenes.
Oxidation: Phenols or quinones.
Substitution: Functionalized aromatic compounds.
Scientific Research Applications
2-Cyanophenylboronic acid neopentyl ester has a wide range of applications in scientific research:
Chemistry: It is extensively used in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling.
Biology: The compound is used in the development of boron-containing drugs and as a tool for studying enzyme mechanisms.
Industry: The compound is used in the production of advanced materials, such as polymers and electronic components.
Mechanism of Action
The primary mechanism of action of 2-Cyanophenylboronic acid neopentyl ester involves its role as a boron reagent in Suzuki-Miyaura coupling reactions. The process includes:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide, forming a palladium complex.
Transmetalation: The boronic ester transfers its aryl group to the palladium complex.
Reductive Elimination: The palladium complex undergoes reductive elimination, forming the desired carbon-carbon bond and regenerating the palladium catalyst.
Comparison with Similar Compounds
Similar Compounds
- 2-Cyanophenylboronic acid
- 3-Cyanophenylboronic acid pinacol ester
- 4-Cyanophenylboronic acid
- 2,4-Dichloro-3-cyanophenylboronic acid
Uniqueness
2-Cyanophenylboronic acid neopentyl ester is unique due to its neopentyl ester group, which provides enhanced stability and reactivity compared to other boronic acids and esters. This makes it particularly useful in reactions requiring high precision and yield.
Properties
Molecular Formula |
C12H16BNO2 |
|---|---|
Molecular Weight |
217.07 g/mol |
IUPAC Name |
(2-cyanophenyl)-(2,2-dimethylpropoxy)borinic acid |
InChI |
InChI=1S/C12H16BNO2/c1-12(2,3)9-16-13(15)11-7-5-4-6-10(11)8-14/h4-7,15H,9H2,1-3H3 |
InChI Key |
PHELEFXFZKRETQ-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC=CC=C1C#N)(O)OCC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


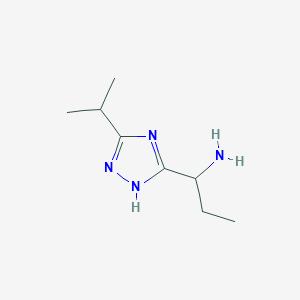
![8-Bromopyrido[4,3-d]pyrimidine](/img/structure/B13650319.png)
![Tert-butyl 3-[3-methoxy-3-oxo-2-(phenylmethoxycarbonylamino)prop-1-enyl]piperidine-1-carboxylate](/img/structure/B13650325.png)


![1-[6-(Propan-2-yloxycarbonylamino)purin-9-yl]propan-2-yloxymethyl-(propan-2-yloxycarbonyloxymethoxy)phosphinic acid](/img/structure/B13650339.png)
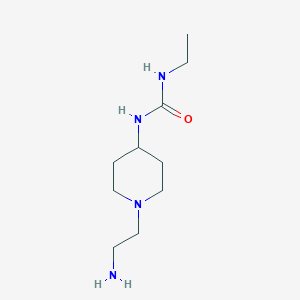


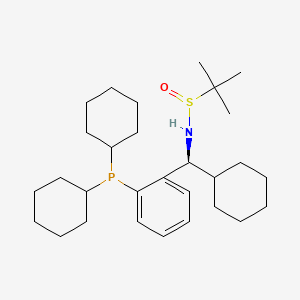
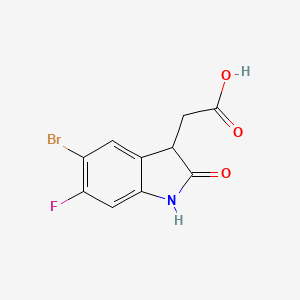
![5-[(3aS,4S,6aR)-2-oxo-hexahydro-1H-thieno[3,4-d]imidazol-4-yl]-N-(2-{2-[2-(2-iodoacetamido)ethoxy]ethoxy}ethyl)pentanamide](/img/structure/B13650374.png)
